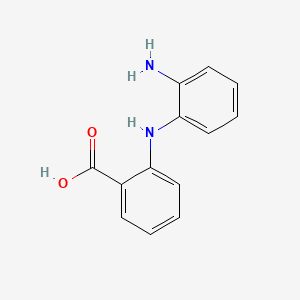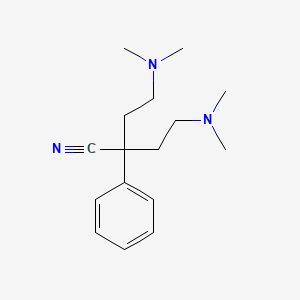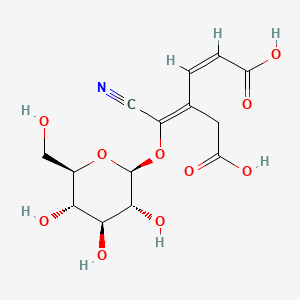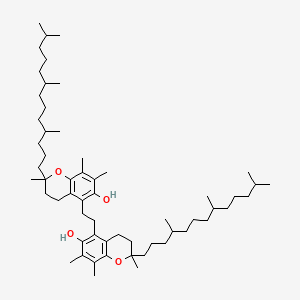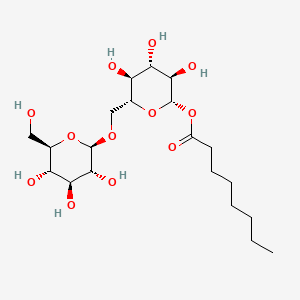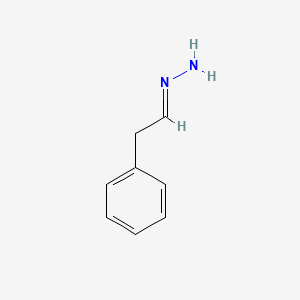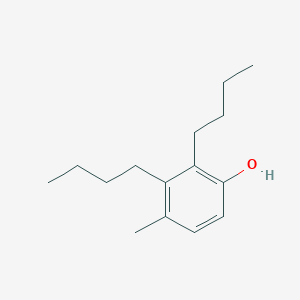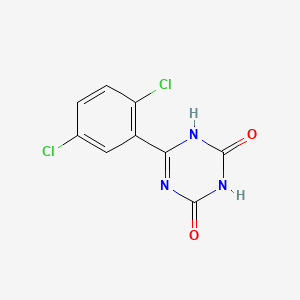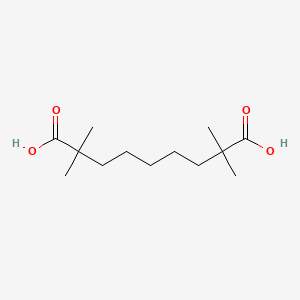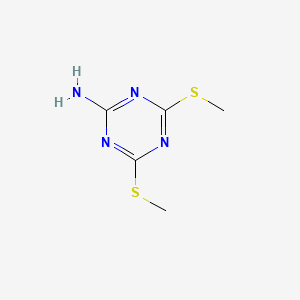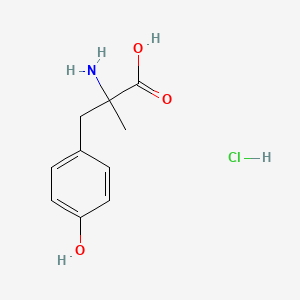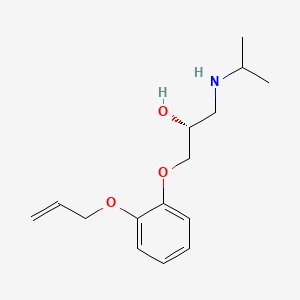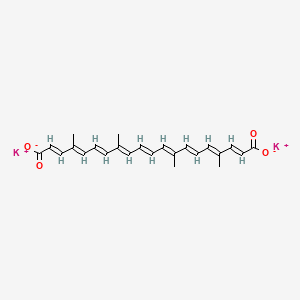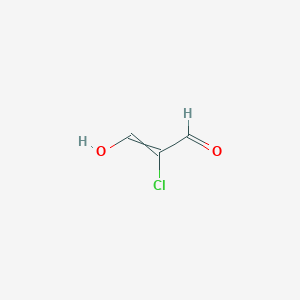
2-Propenal, 2-chloro-3-hydroxy-
Vue d'ensemble
Description
“2-Propenal, 2-chloro-3-hydroxy-” is a chemical compound with the molecular formula CHClO. It has an average mass of 108.524 Da and a monoisotopic mass of 107.997810 Da .
Molecular Structure Analysis
The molecular structure of “2-Propenal, 2-chloro-3-hydroxy-” is characterized by the presence of a hydroxyl group (OH) and a chloro group (Cl) attached to a propenal backbone .Applications De Recherche Scientifique
Biotechnological Applications
Summary of the Application
“2-Propenal, 2-chloro-3-hydroxy-” or “2-chloro-3-hydroxyprop-2-enal” is used in the field of biotechnology, specifically in the production of chiral pharmaceuticals and fine chemicals . It is used as a substrate in reactions catalyzed by alcohol dehydrogenases (ADHs), which are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones .
Methods of Application or Experimental Procedures
The compound is used as a substrate in reactions involving ADHs. These enzymes catalyze the interconversion between alcohols and aldehydes or ketones under mild conditions . For example, a new ADH cloned from Clostridium acetobutylicum was used for the asymmetric reduction of 3-phenyl-2-chloro-3-oxopropionic acid ethyl ester, providing a building block (2S,3R)-2-chloro-3-hydroxy-3-phenylpropionic acid ethyl ester ((2S,3R)-18) with 95% yield, 95% de, and 99% ee .
Results or Outcomes Obtained
The use of “2-Propenal, 2-chloro-3-hydroxy-” or “2-chloro-3-hydroxyprop-2-enal” in reactions catalyzed by ADHs has resulted in the production of enantiomerically pure chemicals. This is due to the high stereoselectivity of ADHs . In one example, the asymmetric reduction of 3-phenyl-2-chloro-3-oxopropionic acid ethyl ester resulted in a yield of 95%, with a diastereomeric excess (de) of 95% and an enantiomeric excess (ee) of 99% .
Asymmetric Synthesis of Chiral Alcohols
Summary of the Application
“2-Propenal, 2-chloro-3-hydroxy-” or “2-chloro-3-hydroxyprop-2-enal” is used in the field of chemical engineering for the efficient asymmetric synthesis of chiral alcohols . Chiral alcohols are important building blocks for chiral pharmaceuticals, fine chemicals, and agrochemicals .
Methods of Application or Experimental Procedures
A novel ADH gene smadh2 was identified from Stenotrophomonas maltophilia. The gene was cloned into Escherichia coli cells and then expressed to yield SmADH2. SmADH2 has a broad substrate spectrum and exhibits excellent tolerance and superb activity to 2-propanol even at 10.5 M (80%, v/v) concentration .
Results or Outcomes Obtained
In the sustainable system, structurally diverse chiral alcohols are synthesized at a high substrate loading (>150 g L −1) without adding external coenzymes. Among these, about 780 g L −1 (6 M) ethyl acetoacetate is completely converted into ethyl ( R )-3-hydroxybutyrate in only 2.5 h with 99.9% ee and 7488 g L −1 d −1 space–time yield .
Synthesis of Quinoline Ring Systems
Summary of the Application
“2-Propenal, 2-chloro-3-hydroxy-” or “2-chloro-3-hydroxyprop-2-enal” is used in the field of organic chemistry for the synthesis of quinoline ring systems . Quinoline ring systems are important structures in many pharmaceutical compounds .
Methods of Application or Experimental Procedures
The compound is used in reactions to construct fused or binary quinoline-cord heterocyclic systems . The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes Obtained
The use of “2-Propenal, 2-chloro-3-hydroxy-” or “2-chloro-3-hydroxyprop-2-enal” in the synthesis of quinoline ring systems has resulted in the production of diverse heterocyclic systems . These systems are important in the synthesis of various pharmaceutical compounds .
Orientations Futures
While specific future directions for “2-Propenal, 2-chloro-3-hydroxy-” are not mentioned in the available literature, a review on intramolecular hydrogen bonding suggests that this area of research could stimulate the design of new multicomponent strategies for the synthesis of biologically relevant heterocycles .
Propriétés
IUPAC Name |
2-chloro-3-hydroxyprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXFXUMRQSTIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426536 | |
| Record name | 2-Propenal, 2-chloro-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenal, 2-chloro-3-hydroxy- | |
CAS RN |
50704-42-2 | |
| Record name | 2-Propenal, 2-chloro-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



